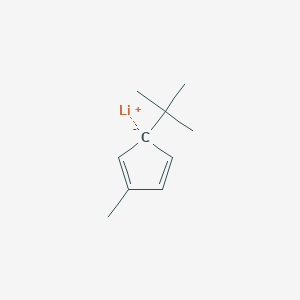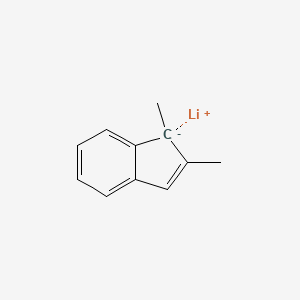![molecular formula C25H32Br2Cl2CrN2O2 B6298004 [2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride CAS No. 1252666-46-8](/img/structure/B6298004.png)
[2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride, or Cr(NBP)2(thf)2, is a complex metal compound that has been used in a variety of scientific research applications. It is a coordination compound composed of chromium and two bromophenylimino ligands, which are bonded to the chromium atom by four oxygen atoms. The compound is also known as chromium(II) bis(thf) dichloride, and is a common reagent used in organic synthesis. This compound has been used extensively in the fields of catalysis and coordination chemistry, and is known for its high reactivity and stability.
Applications De Recherche Scientifique
Cr(NBP)2(thf)2 has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds and in the formation of coordination complexes. It has also been used in the study of the structure and reactivity of metal complexes, and in the study of organometallic chemistry. In addition, it has been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents.
Mécanisme D'action
The mechanism of action of Cr(NBP)2(thf)2 is not fully understood. It is believed that the compound acts as a Lewis acid, which is a type of chemical species that can accept electrons from other molecules. This allows the compound to act as a catalyst in the formation of coordination complexes and other organic compounds. In addition, the compound is thought to be able to form strong bonds with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cr(NBP)2(thf)2 are not fully understood. However, it is known that the compound is toxic in high concentrations and can cause skin irritation. In addition, the compound is believed to have an effect on the production of certain enzymes and hormones in the body. It is also believed to have an effect on the metabolism of certain drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
Cr(NBP)2(thf)2 has several advantages for use in laboratory experiments. It is highly stable and has a high reactivity, which makes it ideal for use in a variety of reactions. In addition, the compound can be easily purified by recrystallization, which makes it suitable for use in a variety of applications. However, the compound is toxic in high concentrations and can cause skin irritation, so it should be handled with care.
Orientations Futures
There are many potential future directions for the use of Cr(NBP)2(thf)2. It could be used in the development of new catalysts for organic synthesis, as well as in the study of organometallic chemistry. It could also be used in the study of the structure and reactivity of metal complexes, as well as in the synthesis of biologically active compounds. In addition, the compound could be used to explore the biochemical and physiological effects of metal complexes, as well as to develop new drugs and other compounds.
Méthodes De Synthèse
The synthesis of Cr(NBP)2(thf)2 involves the reaction of chromium(II) chloride with 2,4-bis(N-4-bromophenylimino)pentane in the presence of tetrahydrofuran (THF). The reaction is typically carried out at room temperature in an inert atmosphere, and the resulting compound is purified by recrystallization. The synthesis of Cr(NBP)2(thf)2 can also be achieved by the reaction of chromium(II) chloride with 2,4-bis(N-4-bromophenylimino)pentane in the presence of a base such as potassium hydroxide or sodium hydroxide.
Propriétés
IUPAC Name |
2-N,4-N-bis(4-bromophenyl)pentane-2,4-diimine;dichlorochromium;oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2.2C4H8O.2ClH.Cr/c1-12(20-16-7-3-14(18)4-8-16)11-13(2)21-17-9-5-15(19)6-10-17;2*1-2-4-5-3-1;;;/h3-10H,11H2,1-2H3;2*1-4H2;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSVZTAWQIENOS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Br)CC(=NC2=CC=C(C=C2)Br)C.C1CCOC1.C1CCOC1.Cl[Cr]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Br2Cl2CrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)

![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)
![{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297976.png)

![{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297987.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)
![1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298025.png)
![1,2-Diphenyl-1,2-Bis[(N-3-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298033.png)